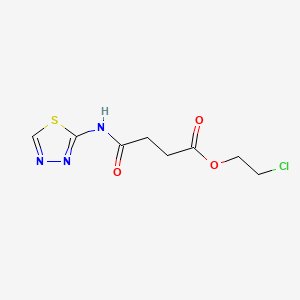![molecular formula C19H33NO B14315148 2-[(Dihexylamino)methyl]phenol CAS No. 108098-35-7](/img/structure/B14315148.png)
2-[(Dihexylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dihexylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a dihexylamino group attached to the phenol ring via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dihexylamino)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a phenol derivative with a dihexylamine in the presence of a suitable base. The reaction typically requires elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dihexylamino)methyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2) with or without catalysts
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenols
Wissenschaftliche Forschungsanwendungen
2-[(Dihexylamino)methyl]phenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(Dihexylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The dihexylamino group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylphenol (o-Cresol)
- 3-Methylphenol (m-Cresol)
- 4-Methylphenol (p-Cresol)
Uniqueness
2-[(Dihexylamino)methyl]phenol is unique due to the presence of the dihexylamino group, which imparts distinct hydrophobic and electronic properties. This makes it more versatile in its applications compared to simpler phenols like methylphenols .
Eigenschaften
| 108098-35-7 | |
Molekularformel |
C19H33NO |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
2-[(dihexylamino)methyl]phenol |
InChI |
InChI=1S/C19H33NO/c1-3-5-7-11-15-20(16-12-8-6-4-2)17-18-13-9-10-14-19(18)21/h9-10,13-14,21H,3-8,11-12,15-17H2,1-2H3 |
InChI-Schlüssel |
SGHQIKCTMHUCEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)

phosphoryl}propanoic acid](/img/structure/B14315106.png)
